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molecular formula C11H9ClN2 B8580148 4-chloro-5-(4-methylphenyl)pyrimidine

4-chloro-5-(4-methylphenyl)pyrimidine

Cat. No. B8580148
M. Wt: 204.65 g/mol
InChI Key: CDTIOSNDFAJVNQ-UHFFFAOYSA-N
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Patent
US05389641

Procedure details

A mixture of 4-hydroxy-5-(p-tolyl)pyrimidine (9 g, 48 mmol) and phosphorous oxychloride (44 ml) was heated under reflux for 2 hours. After the reaction mixture was concentrated to dryness, the residue was poured into iced water to precipitate crystals which were extraced with methylene chloride. The extract was washed with water, dried and concentrated to dryness. The residue was purified by column chromatography on silica gel to afford colorless powders (7 g, 71%), m.p. 67°-70° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)=[CH:6][N:5]=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:2]1[C:7]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)=[CH:6][N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
OC1=NC=NC=C1C1=CC=C(C=C1)C
Name
Quantity
44 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated to dryness
ADDITION
Type
ADDITION
Details
the residue was poured into iced water
CUSTOM
Type
CUSTOM
Details
to precipitate crystals which
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC=C1C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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